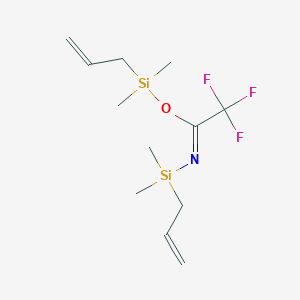
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dimethylpyrimidine with acetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the vinyl group.
Industrial Production Methods
Industrial production of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI).
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methyl and vinyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-5-formylpyrimidine or 2,4-dimethyl-5-carboxypyrimidine.
Reduction: Formation of 2,4-dimethyl-5-ethylpyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the vinyl group, resulting in different chemical reactivity and applications.
5-Vinylpyrimidine:
2,4-Dimethyl-5-ethylpyrimidine: A reduced form of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) with different reactivity.
Uniqueness
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) is unique due to the presence of both methyl and vinyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
127588-31-2 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
5-ethenyl-2,4-dimethylpyrimidine |
InChI |
InChI=1S/C8H10N2/c1-4-8-5-9-7(3)10-6(8)2/h4-5H,1H2,2-3H3 |
InChI Key |
HEVWQOHTGFGRNK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1C=C)C |
Canonical SMILES |
CC1=NC(=NC=C1C=C)C |
Synonyms |
Pyrimidine, 5-ethenyl-2,4-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















